![molecular formula C14H12N2OS B5517902 2-methyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5517902.png)
2-methyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C14H12N2OS and its molecular weight is 256.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.06703418 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatization
"2-methyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine" and related thieno[2,3-d]pyrimidines serve as key intermediates in the synthesis of biologically active compounds. Research by Lei et al. (2017) established a rapid synthetic method for thieno[2,3-d]pyrimidines from commercially available precursors through condensation, chlorination, and nucleophilic substitution, with a total yield of 54% (Lei et al., 2017). Similarly, Phoujdar et al. (2008) developed a microwave-based synthesis for novel bioisosteres of gefitinib, emphasizing the efficiency of microwave irradiation in the synthesis process (Phoujdar et al., 2008).
Biological Activities
A series of 6-substituted thieno[2,3-d]pyrimidines synthesized by Deng et al. (2009) demonstrated selective inhibition of purine biosynthesis with high affinity for folate receptors over the reduced folate carrier and proton-coupled folate transporter, indicating potential as antitumor agents (Deng et al., 2009). Alqasoumi et al. (2009) explored thieno[2,3-d]pyrimidine derivatives, finding some with promising radioprotective and antitumor activities, highlighting the potential for therapeutic application (Alqasoumi et al., 2009).
Antimicrobial and Anti-Inflammatory Activities
Gaber et al. (2010) synthesized new derivatives of thieno[2,3-d]pyrimidin-4-one with varied antibacterial and antifungal effects, demonstrating the potential of thieno[2,3-d]pyrimidine derivatives as antimicrobial agents (Gaber et al., 2010). Another study by Tolba et al. (2018) prepared thieno[2,3-d]pyrimidine derivatives that showed remarkable activity against fungi, bacteria, and inflammation, further supporting the versatility of thieno[2,3-d]pyrimidines in medicinal chemistry (Tolba et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of the compound “2-methyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine” are currently unknown. This compound belongs to the thieno[2,3-d]pyrimidine class of molecules , which have been reported to exhibit various biological activities, including anticancer and antimicrobial effects.
Mode of Action
It’s known that many drugs interact with more than one type of receptor and some may alter the pharmacokinetics of co-administered drugs by enzyme induction or inhibition .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Pharmacokinetics is the study of how the body handles administered drugs, including absorption, distribution, metabolism, and excretion (ADME) properties These properties can significantly impact a drug’s bioavailability and therapeutic efficacy
Result of Action
Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit various biological activities, including anticancer and antimicrobial effects, suggesting that they may induce cellular changes leading to these effects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a drug’s absorption, distribution, metabolism, and excretion, thereby influencing its therapeutic efficacy . .
Eigenschaften
IUPAC Name |
2-methyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-9-3-5-11(6-4-9)17-13-12-7-8-18-14(12)16-10(2)15-13/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMNRARUAUINBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C3C=CSC3=NC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
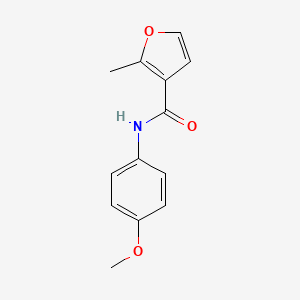
![1-{2-[3-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}-1H-tetrazole](/img/structure/B5517823.png)
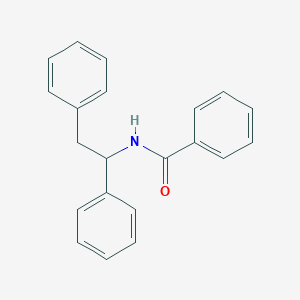
![methyl 3-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5517843.png)
![N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5517849.png)
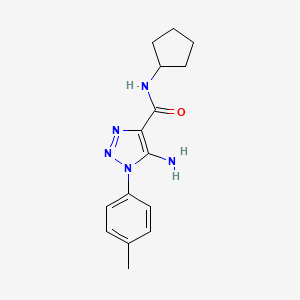
![4-[(3,4-dichlorobenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5517870.png)

![2-(2-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5517894.png)
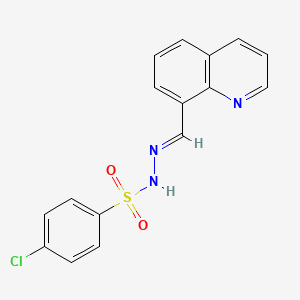
![8-[2,5-dimethoxy-4-(methylthio)benzyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517926.png)
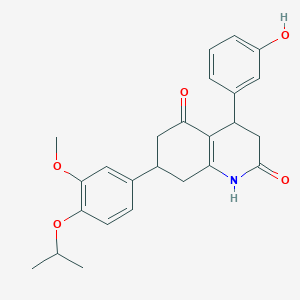

![8-{[6-(dimethylamino)pyridin-3-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517949.png)
